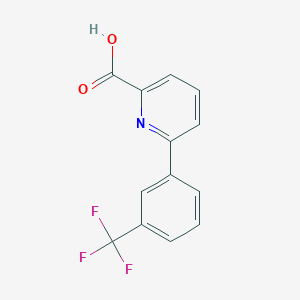

6-(3-(Trifluoromethyl)phenyl)picolinic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)10-5-2-6-11(17-10)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNOMKDIUYYLSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647057 | |

| Record name | 6-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887982-06-1 | |

| Record name | 6-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Key Synthetic Approaches

Palladium-Catalyzed Cross-Coupling Reaction

This method involves coupling a halogenated picoline derivative with a trifluoromethyl-substituted phenylboronic acid under palladium-catalyzed conditions.

Steps:

- Starting Materials :

- Halogenated picoline derivative (e.g., 6-bromo-2-picolinic acid).

- 3-Trifluoromethylphenylboronic acid.

- Catalyst and Conditions :

- Palladium catalyst (e.g., Pd(PPh₃)₄).

- Base (e.g., potassium carbonate or cesium carbonate).

- Solvent such as dimethylformamide (DMF) or toluene.

- Reaction temperature typically ranges from 80–120°C.

- Reaction Mechanism :

- The palladium catalyst facilitates the formation of a carbon-carbon bond between the aromatic rings.

- Post-Reaction Processing :

- The crude product is purified using recrystallization or chromatography to isolate the desired compound.

Advantages:

- High specificity for the desired product.

- Direct introduction of the trifluoromethyl group.

Suzuki Coupling Reaction

This widely used method also employs cross-coupling chemistry but utilizes boronic acids and halogenated substrates.

Steps:

- Starting Materials :

- Boronic acid derivative: 3-trifluoromethylphenylboronic acid.

- Halogenated pyridine derivative: 6-bromo-2-picolinic acid.

- Catalyst System :

- Palladium-based catalysts, such as PdCl₂(dppf).

- A base like sodium hydroxide or potassium phosphate.

- Reaction Conditions :

- Aqueous or organic solvent (e.g., ethanol-water mixture).

- Reaction temperature around 100°C.

- Outcome :

- Formation of the biaryl compound with subsequent functionalization to yield picolinic acid.

Notes:

- The reaction requires careful control of stoichiometry and reaction time to maximize yield.

Direct Functionalization via Electrophilic Substitution

This method involves introducing the trifluoromethyl group into an already functionalized picolinic acid derivative.

Steps:

- Starting Material :

- Pre-functionalized picolinic acid derivative (e.g., 6-hydroxy- or 6-amino-picolinic acid).

- Reagents :

- Trifluoromethylating agents such as trifluoromethyl iodide or Ruppert-Prakash reagent (CF₃SiMe₃).

- Catalyst/Conditions :

- Copper or silver-based catalysts.

- Reaction conducted in polar solvents like acetonitrile at moderate temperatures (50–80°C).

- Advantages :

- Avoids the need for pre-synthesized boronic acids.

- Simplifies reaction setup.

Comparative Analysis of Methods

| Method | Starting Materials | Catalyst/System | Key Advantages | Challenges |

|---|---|---|---|---|

| Palladium-Catalyzed Coupling | Halogenated picoline, phenylboronic acids | Pd(PPh₃)₄, K₂CO₃ | High specificity, direct C-C coupling | Requires expensive catalysts |

| Suzuki Coupling | Similar to above | PdCl₂(dppf), NaOH | Widely used, scalable | Sensitive to moisture |

| Electrophilic Substitution | Functionalized picolinic acids | Cu or Ag catalysts | Simplified setup, avoids boronic acids | Limited scope for substitutions |

Notes on Reaction Optimization

Purity Considerations :

Analytical techniques such as NMR and mass spectrometry are essential for confirming product purity and structure after synthesis.Yield Optimization : Careful control of reaction parameters such as temperature, catalyst loading, and solvent choice significantly impacts yield.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3-(Trifluoromethyl)phenyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Methyl derivatives, other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Drug Discovery

The compound serves as a lead structure in the development of new pharmaceuticals. It has been investigated for its potential to act on various biological targets, including enzymes and receptors involved in critical cellular processes. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, which is essential for effective therapeutic outcomes .

Anticancer Research

Research indicates that 6-(3-(Trifluoromethyl)phenyl)picolinic acid exhibits significant activity against cancer cell lines. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation by modulating polyamine transport systems, which are crucial for cancer cell growth .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 15 | Inhibition of polyamine transport |

| 6-(4-(Trifluoromethyl)phenyl)picolinic acid | PC-3 (Prostate Cancer) | 12 | Modulation of enzyme activity |

Enzyme Interaction Studies

The compound has been shown to interact with various enzymes, particularly zinc-dependent enzymes such as zinc finger proteins. These interactions can lead to alterations in enzyme conformation and function, impacting cellular signaling pathways .

Case Study: Zinc Finger Protein Interaction

- Objective: To evaluate the binding affinity of this compound with zinc finger proteins.

- Findings: The compound was found to disrupt zinc binding, inhibiting the function of these proteins, which are critical in gene expression and cellular response mechanisms.

Therapeutic Potential in Respiratory Disorders

Recent studies have highlighted the potential of this compound in treating respiratory diseases linked to mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). The compound's derivatives are being explored for their ability to restore CFTR function, offering a new avenue for therapeutic intervention in cystic fibrosis and related disorders .

Table 2: Therapeutic Applications in Respiratory Disorders

| Disease | Mechanism of Action | Compound Tested |

|---|---|---|

| Cystic Fibrosis | Restoration of CFTR function | (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide |

| Chronic Obstructive Pulmonary Disease (COPD) | Modulation of ion transport | Various picolinic acid derivatives |

Wirkmechanismus

The mechanism of action of 6-(3-(Trifluoromethyl)phenyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, altering their structure and function. This interaction can inhibit or activate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

The position of the trifluoromethylphenyl substituent on the picolinic acid ring significantly impacts physicochemical and biological properties. Key isomers include:

Structural Implications :

Trifluoromethyl-Substituted Picolinic Acid Derivatives

Variations in substituent type and number of -CF₃ groups influence reactivity and applications:

Functional Implications :

Halogenated and Heterocyclic Analogs

Substitution with halogens or heterocycles modifies bioactivity:

Biologische Aktivität

6-(3-(Trifluoromethyl)phenyl)picolinic acid is a compound of increasing interest in various fields of scientific research, particularly due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety. This structure contributes to its distinct chemical reactivity and biological properties.

| Property | Details |

|---|---|

| CAS Number | 887982-06-1 |

| Molecular Formula | C13H8F3NO3 |

| Molecular Weight | 283.20 g/mol |

| Solubility | Soluble in organic solvents |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, allowing it to modulate various biochemical pathways. This interaction can lead to both inhibitory and stimulatory effects on target proteins, influencing cellular processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation in various models, possibly through the inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : It has been shown to act as a biochemical probe for studying enzyme functions, particularly those involved in metabolic pathways.

Case Studies and Research Findings

-

Anticancer Studies :

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The mechanism was primarily linked to the induction of apoptosis via the mitochondrial pathway.

- Anti-inflammatory Effects :

-

Enzyme Interaction Studies :

- A detailed enzymatic study revealed that this compound serves as an effective inhibitor for certain kinases involved in cancer progression, suggesting its utility in targeted cancer therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 6-(Trifluoromethyl)picolinic acid | Moderate anticancer activity | Lacks phenyl substitution |

| 3-(Trifluoromethyl)benzoic acid | Anti-inflammatory properties | Does not contain a picolinic acid moiety |

| 2-(Trifluoromethyl)pyridine | Neuroprotective effects | Different nitrogen heterocycle structure |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(3-(Trifluoromethyl)phenyl)picolinic acid, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves coupling reactions between picolinic acid derivatives and trifluoromethylphenyl precursors. For example, nucleophilic substitution or Suzuki-Miyaura cross-coupling using palladium catalysts under inert atmospheres. Key parameters include temperature (80–120°C), solvent choice (e.g., DMF or THF), and catalyst loading (1–5 mol%) to optimize yields (70–90%) .

- Analytical Validation : Post-synthesis, purity is confirmed via HPLC (>98%) and structural characterization using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is this compound characterized structurally, and what crystallographic techniques are applicable?

- Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXT for solution, SHELXL for refinement) is widely used to resolve the trifluoromethyl group’s electron density and confirm planarity of the picolinic acid moiety .

- Complementary Techniques : FT-IR spectroscopy identifies carboxylate (C=O stretch at ~1700 cm) and aromatic C-F bonds (1100–1200 cm) .

Q. What preliminary biological or chemical applications have been reported for this compound?

- Pharmaceutical Intermediates : The compound serves as a precursor for herbicides and kinase inhibitors. For example, derivatives of 6-(trifluoromethyl)picolinic acid are used in agrochemicals targeting broadleaf weeds, with efficacy tested via greenhouse assays (e.g., 90% inhibition at 100 g/ha) .

- Environmental Chemistry : Similar fluorinated picolinic acids are studied for pollutant degradation, leveraging the trifluoromethyl group’s stability and reactivity under UV light .

Advanced Research Questions

Q. What mechanistic insights exist for the role of the trifluoromethyl group in modulating biological activity?

- Structure-Activity Relationships (SAR) : The electron-withdrawing trifluoromethyl group enhances metabolic stability and binding affinity to target enzymes (e.g., acetolactate synthase in plants). Computational studies (DFT) reveal its impact on molecular polarity and lipophilicity (logP ~2.5) .

- Contradictions : While fluorination generally improves bioavailability, some studies report reduced solubility in aqueous media, necessitating formulation adjustments (e.g., salt formation or nanoencapsulation) .

Q. How can researchers resolve contradictions in reported bioactivity data across different experimental models?

- Case Study : Discrepancies in herbicidal efficacy between in vitro (enzyme inhibition IC = 10 nM) and field trials (variable weed control) may arise from environmental factors (pH, soil adsorption). Meta-analysis of dose-response curves and soil half-life studies (t >30 days) is recommended .

- Statistical Approaches : Multivariate regression models can isolate variables (e.g., temperature, application method) affecting bioactivity .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

- Biophysical Methods : Surface plasmon resonance (SPR) measures binding kinetics (k/k) to proteins, while cryo-EM resolves ligand-enzyme complexes at near-atomic resolution .

- Isotopic Labeling : F NMR tracks metabolic pathways in plant or mammalian systems, identifying degradation byproducts .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s environmental persistence and toxicity?

- Degradation Studies : Simulate environmental conditions (e.g., UV exposure, microbial activity) and quantify breakdown products via LC-MS/MS. The trifluoromethyl group often resists hydrolysis, leading to persistent metabolites .

- Ecotoxicology : Use OECD guidelines for acute toxicity (e.g., Daphnia magna LC) and bioaccumulation assays (BCF <100 indicates low risk) .

Q. What strategies optimize synthetic scalability while minimizing hazardous byproducts?

- Green Chemistry : Replace traditional solvents (DMF) with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids. Catalytic recycling (e.g., Pd nanoparticles) reduces metal waste .

- Byproduct Analysis : GC-MS identifies halogenated impurities (e.g., chloro derivatives), which are mitigated via controlled reaction stoichiometry and scavengers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.